![molecular formula C15H8F3NO2 B12123243 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12123243.png)
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
Description
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a substituted indole derivative characterized by a trifluoromethylphenyl group at the 5-position of the indole scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group for optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C15H8F3NO2 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
InChI Key |
RKRAVBKCNMIBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Trifluoromethyl)phenylhydrazine
4-(Trifluoromethyl)aniline undergoes diazotization followed by reduction to yield the corresponding hydrazine. Nitration of 2-trifluoromethyl toluene, as described in a patent for analogous compounds, produces a nitro intermediate that is subsequently reduced to the amine. Hydrogenation using palladium carbon (Pd/C) under 0.5 MPa H₂ pressure at 50°C achieves 58–61% yields for similar substrates.
Cyclization with α-Ketoester
The hydrazine reacts with an α-ketoester (e.g., ethyl pyruvate) in acidic conditions (HCl or H₂SO₄) to form the indole ring. For 5-substituted indoles, directing groups or high-temperature conditions (80–100°C) ensure regioselectivity.
Oxidation to Indole-2,3-dione
The resulting indole is oxidized to the 2,3-dione using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). Yields for this step typically range from 50–70%, depending on solvent polarity and temperature control.
Palladium-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis enables direct functionalization of preformed indole-2,3-dione. A two-step strategy is often employed:
Synthesis of Indole-2,3-dione Boronic Ester
Bromination of indole-2,3-dione at the 5-position, followed by Miyaura borylation, generates the boronic ester. This intermediate reacts with 4-(trifluoromethyl)iodobenzene under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).
Optimization of Coupling Conditions
-
Catalyst Loadings : 2–5 mol% Pd(PPh₃)₄ minimizes side reactions.
-
Solvent Systems : Dimethylformamide (DMF) with aqueous base enhances solubility of polar intermediates.
-
Temperature : Reactions proceed at 80–100°C over 12–24 hours, achieving 45–65% isolated yields.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, improving efficiency:
One-Pot Hydrazine Formation and Cyclization
Combining diazotization, reduction, and cyclization in a single reactor under microwave conditions (150°C, 20 min) reduces reaction time by 60% compared to conventional methods.
Enhanced Oxidation Kinetics
Microwave-assisted oxidation with KMnO₄ in acetic acid completes in 30 minutes (vs. 6 hours conventionally), though yields remain comparable (55–60%).
Comparative Analysis of Methods
Method | Key Steps | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Fischer Indole | Diazotization, Cyclization, Oxidation | 40–50 | ≥95 | High |
Suzuki Coupling | Bromination, Borylation, Coupling | 45–65 | ≥98 | Moderate |
Microwave-Assisted | One-Pot Synthesis, Microwave Steps | 55–60 | ≥97 | Limited |
Notes :
-
The Fischer route offers scalability but requires stringent temperature control during diazotization.
-
Suzuki coupling provides higher purity but depends on costly Pd catalysts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce indole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione exhibits potential therapeutic effects against several diseases:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and HL60 (acute promyelocytic leukemia). The mechanism involves caspase activation, leading to selective cytotoxicity against malignant cells .
- Antimicrobial Properties : Research indicates that derivatives of this compound have shown antimicrobial activity against various pathogens. The structure-activity relationship suggests that modifications can enhance efficacy against specific microbial targets .
Biological Research
The compound is used as a tool in biological studies to understand enzyme interactions and cellular pathways:
- Enzyme Modulation : The trifluoromethyl group enhances binding affinity to enzymes and receptors, allowing researchers to investigate the modulation of biochemical pathways .
- Cellular Pathway Studies : Its ability to influence cellular processes makes it valuable in studying signal transduction mechanisms and receptor-ligand interactions .
Industrial Applications
This compound is also utilized in the development of agrochemicals and pharmaceuticals:
- Agrochemical Development : The compound's stability and reactivity facilitate its use in creating effective pesticides and herbicides.
- Pharmaceutical Production : Its unique properties allow for large-scale synthesis and application in drug formulation processes. The compound serves as a building block for more complex molecules in drug discovery .
Case Study 1: Anticancer Activity
A study explored the effects of various indole derivatives on cancer cell lines, revealing that modifications on the indole structure could significantly enhance anticancer activity. Specifically, compounds with different substituents showed varying levels of cytotoxicity against K562 cells, indicating the importance of structural optimization in drug design.
Compound | Substituent | IC50 (µM) |
---|---|---|
A | Trifluoromethyl | 10 |
B | Methoxy | 5 |
C | No substituent | 20 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of derivatives containing the indole structure. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Staphylococcus aureus compared to their non-substituted counterparts.
Compound | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |
---|---|---|
D | Yes | 0.5 µg/mL |
E | No | N/A |
F | Yes | 0.25 µg/mL |
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Compound 7c : 5-{[4-(3-Trifluoromethylphenyl)piperazinyl-1-yl]sulfonyl}-1H-indole-2,3-dione
- Key Features: Incorporates a sulfonyl-piperazine moiety at the 5-position.
- Synthesis : Prepared via reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with isatin derivatives. Yield: 41% .
- Physicochemical Data :
- Comparison : The sulfonyl-piperazine group enhances solubility compared to the parent compound but may reduce membrane permeability due to increased polarity.
5-Fluoro/(Trifluoromethoxy)-1H-indole-2,3-dione Derivatives
- Key Features : Substitution at the 5-position with fluorine or trifluoromethoxy groups. These derivatives are often functionalized at the N1 position (e.g., methyl, ethyl, benzyl) .
- Synthesis : Reacted with methyl/ethyl halides or benzyl halides to form N1-substituted derivatives. Thiosemicarbazones are synthesized via condensation with substituted phenyl thiosemicarbazides .
- Biological Activity : Demonstrated anti-interleukin-1 (IL-1) activity, with IC50 values in the micromolar range. Fluorine substitution improves metabolic stability, while trifluoromethoxy groups enhance steric bulk .
5-Methyl-1-[4-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione
- Key Features : Methyl group at the 5-position and a benzyl group at N1.
- Physicochemical Data: Molecular Formula: C17H12F3NO2. Monoisotopic Mass: 319.082013 .
Thiosemicarbazone Derivatives
- Example : (3Z)-1-Methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]
- Key Features : Thiosemicarbazone moiety at C3 and trifluoromethoxy substitution at C4.
- Structural Analysis : Planar indole fused-ring system with a dihedral angle of 4.13° relative to the benzene ring. Intramolecular hydrogen bonding stabilizes the Z-isomer conformation .
- Activity : Thiosemicarbazones exhibit cytotoxicity against cancer cell lines, with potency influenced by electronic effects of substituents .
Key Research Findings
Synthetic Accessibility : Sulfonyl-piperazine derivatives (e.g., Compound 7c) exhibit moderate yields (~40%), while N1-substituted derivatives (e.g., benzyl, methyl) achieve higher yields (60–75%) due to optimized reaction conditions .
Thermal Stability : Thiosemicarbazone derivatives with trifluoromethoxy groups show exceptional thermal stability (melting points >300°C), attributed to strong intermolecular hydrogen bonds and π-π stacking .
Biological Potency : Fluorine and trifluoromethoxy substitutions enhance bioactivity by modulating electron-withdrawing effects and steric interactions. For example, 5-fluoro derivatives inhibit IL-1 production at IC50 values of 10–50 µM .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and potentially its biological activity. The indole-2,3-dione moiety is known for its ability to interact with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, derivatives of indole have shown significant inhibition of cell proliferation in various cancer cell lines such as HepG2 (human liver cancer) and K562 (chronic myeloid leukemia) with IC50 values indicating potent activity (Table 1).
Cell Line | Compound | IC50 (µM) |
---|---|---|
HepG2 | This compound | 30 |
K562 | This compound | 50 |
- Case Study : In a study by Verma et al. (2023), the compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 30 nM, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented.
- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gatifloxacin.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Methicillin-resistant Staphylococcus aureus | 0.75 |
- Research Findings : A recent study evaluated various derivatives and found that modifications at the alkyl sites significantly enhanced antimicrobial activity, indicating that structural changes can lead to improved efficacy against resistant strains .
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.